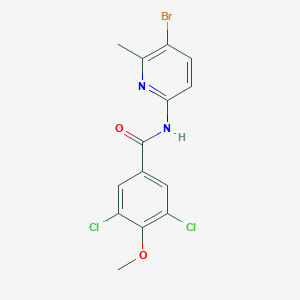![molecular formula C22H17ClN2O3S B244296 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative that exhibits a unique mechanism of action, making it a promising candidate for further studies.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide involves the inhibition of protein aggregation and the promotion of protein degradation. This compound has been shown to bind to the microtubule-associated protein tau, preventing its aggregation and promoting its degradation.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the accumulation of toxic protein aggregates in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a safe candidate for further studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide. One area of research is the development of new analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new drug delivery systems may enhance the efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide involves the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with 2-methoxyaniline in the presence of thionyl chloride. The resulting product is then treated with 2-aminobenzothiazole to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug discovery. This compound has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H17ClN2O3S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-18-10-8-14(23)12-15(18)21(26)24-17-11-13(7-9-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26) |
Clave InChI |
UHWYOZOZSQBJFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)


![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)